molecular formula C19H21N3O4S2 B4557158 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide

Katalognummer: B4557158
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: ZRMRFLOVVYZJSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.09734851 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Metabolism Study : Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, which is structurally similar to the compound . They found that it is oxidized to various metabolites through the action of enzymes like CYP2D6, CYP2C9, and CYP3A4/5 (Hvenegaard et al., 2012).

  • Analytical Determination Method : Kline et al. (1999) described a method for determining L-368,899, a non-peptide oxytocin receptor antagonist structurally related to the compound, in human plasma. This involves liquid-liquid extraction and pre-column chemical derivatization (Kline, Kusma, & Matuszewski, 1999).

  • Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated their anti-acetylcholinesterase activity. Compounds with bulky moieties at the benzamide showed increased activity, suggesting potential as antidementia agents (Sugimoto et al., 1990).

  • O-Benzylating Reagent : Yamada et al. (2012) developed a novel O-benzylating reagent, TriBOT, derived from benzyl imidate. This reagent could potentially be used in the synthesis of benzylated compounds, including those similar to the compound (Yamada, Fujita, & Kunishima, 2012).

  • Selective Serotonin 4 Receptor Agonists : Sonda et al. (2004) synthesized benzamide derivatives including piperazine and evaluated their effects on gastrointestinal motility. These compounds, including benzylsulfonyl derivatives, showed potential as prokinetic agents affecting the serotonin 4 receptor (Sonda, Katayama, & Kawahara et al., 2004).

  • Anti-TMV and Antimicrobial Activities : Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine doped with Febuxostat, evaluating their antiviral and antimicrobial activities. Compounds showed promising activities against Tobacco mosaic virus (TMV) and various microbes (Reddy, Rasheed, & Rao et al., 2013).

  • Glycine Transporter-1 Inhibitors : Cioffi et al. (2016) explored the structure-activity relationship of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. These compounds showed potential for neurological applications due to their potency and selectivity (Cioffi, Liu, & Wolf et al., 2016).

  • Anti-Malarial Agents : Cunico et al. (2009) reported on piperazine derivatives with anti-malarial activity. The structures of active compounds, including those with benzo[d][1,3]dioxol-5-ylmethyl groups, were studied for their biological relevance (Cunico, Gomes, & Harrison et al., 2009).

  • Anti-Tubercular Activity : Naidu et al. (2014) synthesized and evaluated 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed varying levels of efficacy, with some demonstrating strong activity (Naidu, Suresh, & Subbalakshmi et al., 2014).

  • Anticancer and Antioxidant Effects : Mohamed et al. (2022) investigated new benzene sulfonamide drugs for their anticancer and antioxidant effects. They synthesized benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives, showing potent effects against breast carcinoma cell lines (Mohamed, Abdelgawad, & Hegab et al., 2022).

Eigenschaften

IUPAC Name

4-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c23-28(24,16-4-2-1-3-5-16)22-10-8-21(9-11-22)19(27)20-15-6-7-17-18(14-15)26-13-12-25-17/h1-7,14H,8-13H2,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMRFLOVVYZJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.